Arofylline, with the IUPAC name 3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione, is primarily recognized as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase-4 (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a vital signaling molecule involved in various cellular processes. The inhibition of PDE4 leads to increased levels of cAMP, which has therapeutic implications for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The synthesis of Arofylline typically involves several key steps:
In industrial settings, the synthesis is optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification. Automated reactors and continuous flow systems are employed to ensure consistent quality .
Arofylline has a molecular formula of and a molecular weight of 303.72 g/mol. Its structure features:
The structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₂ClN₄O₂ |
Molecular Weight | 303.72 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione |
InChI Key | KRGFZZGUCNVXAL-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=O)C2=NC=NC2=N+C3=CC=C(C=C3)Cl |
Arofylline undergoes various chemical reactions:
The products formed depend on specific reaction conditions and reagents used.
Arofylline functions by inhibiting phosphodiesterase-4, leading to an increase in intracellular cAMP levels. This elevation in cAMP modulates several cellular processes, including:
These effects make Arofylline particularly useful in treating respiratory conditions where inflammation and bronchoconstriction are prevalent .
Arofylline exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in research and pharmaceutical formulations .
Arofylline has diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6